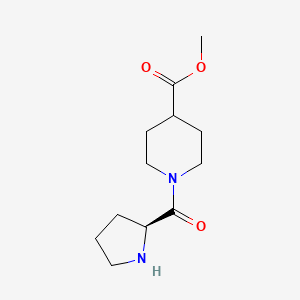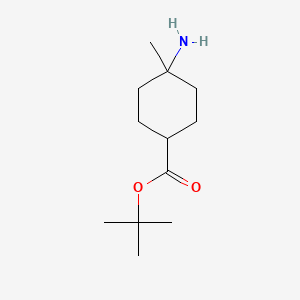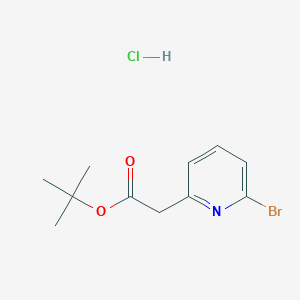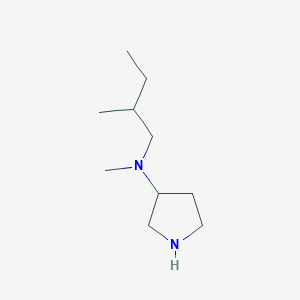![molecular formula C13H20ClNO B13515695 [1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)
[1-(Phenylamino)cyclohexyl]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Phenylamino)cyclohexyl]methanol hydrochloride: is an organic compound with a complex structure that includes a phenylamino group attached to a cyclohexyl ring, which is further bonded to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Phenylamino)cyclohexyl]methanol hydrochloride typically involves the reaction of cyclohexanone with aniline in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Phenylamino)cyclohexyl]methanol hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Phenylamino)cyclohexyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying enzyme-substrate interactions and protein binding.
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mecanismo De Acción
The mechanism of action of [1-(Phenylamino)cyclohexyl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group can participate in hydrogen bonding and π-π interactions, while the cyclohexyl ring provides steric bulk that influences binding affinity. The methanol group can form hydrogen bonds, further stabilizing the interaction with the target molecule.
Comparación Con Compuestos Similares
[1-(Phenylamino)cyclohexyl]methanol: The non-hydrochloride form of the compound, which lacks the ionic character imparted by the hydrochloride group.
Cyclohexylamine: A simpler compound with a cyclohexyl ring and an amino group, lacking the phenyl and methanol groups.
Phenylcyclohexane: A compound with a phenyl group attached to a cyclohexyl ring, lacking the amino and methanol groups.
Uniqueness: [1-(Phenylamino)cyclohexyl]methanol hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenylamino and methanol groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H20ClNO |
|---|---|
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
(1-anilinocyclohexyl)methanol;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c15-11-13(9-5-2-6-10-13)14-12-7-3-1-4-8-12;/h1,3-4,7-8,14-15H,2,5-6,9-11H2;1H |
Clave InChI |
LLAUDKZDZLQYPX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CO)NC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride](/img/structure/B13515612.png)

![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)

![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)





![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)

![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)

